molecular formula C5H8O2 B045723 Isopropenyl acetate CAS No. 108-22-5

Isopropenyl acetate

Cat. No. B045723
CAS RN: 108-22-5
M. Wt: 100.12 g/mol
InChI Key: HETCEOQFVDFGSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isopropenyl acetate can be synthesized using acetone and ketene as raw materials in an acidic environment. Research has focused on optimizing the catalyst activity and dosage, reaction time, and temperature to improve yield. Studies have determined the optimal conditions for synthesis and have explored the mechanism of the esterification reaction through experimental and theoretical approaches, providing a foundation for industrial-scale production (Zhang et al., 2021).

Molecular Structure Analysis

The molecular structure of isopropenyl acetate has been characterized, demonstrating that the molecule exists as one conformer with a vinyl group tilted at an angle from the ester group. The internal rotation of methyl groups within the molecule has been studied, revealing significant insights into its structural dynamics (Nguyen & Stahl, 2010).

Chemical Reactions and Properties

Isopropenyl acetate is highly reactive in acetylation reactions, acting as an efficient catalyst under solvent-free conditions for acetylation of alcohols, amines, and phenols. This reactivity opens up various chemical synthesis pathways, particularly in the production of acetylated compounds (Ahmed & Lier, 2006).

Physical Properties Analysis

The physical properties of isopropenyl acetate, such as boiling point, vapor pressure, and solubility, play a crucial role in its application in chemical synthesis and industrial processes. Its behavior under different conditions helps in designing processes for its use as a reactant or a solvent.

Chemical Properties Analysis

The chemical properties of isopropenyl acetate, including its reactivity with various organic and inorganic compounds, its stability under different conditions, and its role as a catalyst or reagent in chemical reactions, have been extensively studied. These properties are critical for its wide range of applications in synthesizing pharmaceuticals, polymers, and other chemical materials.

  • Zhang et al., 2021, on the synthesis and reaction mechanism (source).
  • Nguyen & Stahl, 2010, on the molecular structure analysis (source).
  • Ahmed & Lier, 2006, on chemical reactions and properties (source).

Scientific Research Applications

  • Catalysis in Acetylation : IPA is used as a catalyst in the acetylation of alcohols, amines, and phenols, offering efficient and high-yield results under solvent-free conditions (Ahmed & Lier, 2006).

  • Eco-friendly Synthesis : As an eco-friendly alternative in organic synthesis, IPA is employed in chemo-selective transformations and biomass modification (Rigo et al., 2022).

  • Regioselective Acetylation : IPA is used in the acetylation of N-methylpyrrole derivatives to produce 5-acetylpyrrole derivatives, demonstrating its efficiency in specific organic reactions (Gizur & Harsányi, 1994).

  • Radiation Chemistry : In radiation chemistry, IPA exhibits higher polymer yields when irradiated with helium ions compared to isopropyl acetate, suggesting its potential in radical-induced polymer production (Newton & Strom, 1958).

  • Glycerol Functionalization : IPA is used in a one-pot protocol for the functionalization of glycerol, yielding high percentages of acetal acetates and triacetin (Rigo et al., 2020).

  • Aromatic and Heteroatom Acylations : IPA serves as an acyl donor in the efficient catalysis of aromatic and heteroatom acylations using indium complexes (Chapman et al., 2001).

  • Synthesis Optimization : Its synthesis from acetone and ketene has been optimized, providing valuable guidance for industrial production (Zhang et al., 2021).

  • Glycosylation : IPA is utilized in the efficient glycosylation of monosaccharide hemiacetal donors (Marra et al., 1992).

  • Atmospheric Chemistry : The ozonolysis of IPA in the atmosphere has been studied, revealing insights into its degradation products and lifetimes in the troposphere (Li et al., 2014).

  • Reductive Acetylation : IPA is used in Meerwein-Ponndorf-Verley-type reductive acetylation of carbonyl compounds to acetates at room temperature (Nakano et al., 2000).

Safety And Hazards

Isopropenyl acetate is flammable and will form explosive mixtures with air . Containers may explode when heated . Vapors may form explosive mixtures with air . Vapors may travel to the source of ignition and flash back . It is recommended to use personal protective equipment and avoid breathing vapors, mist, or gas .

properties

IUPAC Name

prop-1-en-2-yl acetate
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InChI

InChI=1S/C5H8O2/c1-4(2)7-5(3)6/h1H2,2-3H3
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InChI Key

HETCEOQFVDFGSY-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)OC(=O)C
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Molecular Formula

C5H8O2
Record name ISOPROPENYL ACETATE
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Related CAS

24980-56-1
Record name 1-Propen-2-ol, 2-acetate, homopolymer
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DSSTOX Substance ID

DTXSID3031492
Record name Isopropenyl acetate
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Molecular Weight

100.12 g/mol
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Physical Description

Isopropenyl acetate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Used to make other chemicals., White liquid; [Hawley] Colorless liquid; [MSDSonline], Liquid, Colourless liquid; Winey ethereal aroma
Record name ISOPROPENYL ACETATE
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Boiling Point

97 °C
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Flash Point

60 °F (NFPA, 2010), 15.5 °C, 60 °F (16 °C) (CLOSED CUP)
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Solubility

Soluble in ethanol and acetone, very soluble in ethyl ether., Solubility in water 3.25% by weight., Practically insoluble to insoluble in water, Soluble (in ethanol)
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Density

0.9090 g/cu cm at 20 °C, 0.917-0.923
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Vapor Pressure

45.2 [mmHg], 45 mm Hg at 25 °C
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Product Name

Isopropenyl acetate

Color/Form

WATER WHITE LIQUID, Liquid

CAS RN

108-22-5
Record name ISOPROPENYL ACETATE
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Melting Point

-92.9 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,150
Citations
WB Smith, TK Chen - The Journal of Organic Chemistry, 1965 - ACS Publications
… The rates of reaction of isopropenyl acetate with n-butyl, sec-… known for a number of years that isopropenyl acetate plus an … and Hull2 suggested that isopropenyl acetate acts as a …
Number of citations: 7 pubs.acs.org
HJ Hagemeyer, DC Hull - Industrial & Engineering Chemistry, 1949 - ACS Publications
… Isopropenyl acetate is separated by distillation and usually contains traces of … pure isopropenyl acetate are compared with those reported by previous investigators. Isopropenyl acetate …
Number of citations: 170 pubs.acs.org
AS Newton, PO Strom - The Journal of Physical Chemistry, 1958 - ACS Publications
… acetate and isopropenyl acetate with helium ions … isopropenyl acetate than in isopropyl acetate by a factor of about three. A factor of thirty higher “polymer” yield from isopropenyl acetate …
Number of citations: 27 pubs.acs.org
DS Noyce, RM Pollack - Journal of the American Chemical …, 1969 - ACS Publications
… isopropenyl acetate in 6% sulfuric acid. In this medium, vinyl acetate is hydrolyzed 30% faster than isopropenyl acetate … isopropenyl acetate and 50% acid for vinyl acetate. The rate of …
Number of citations: 27 pubs.acs.org
HVL Nguyen, W Stahl - Journal of Molecular Spectroscopy, 2010 - Elsevier
… This induced us to investigate isopropenyl acetate, which is … also in the case of isopropenyl acetate a rather low hindering … ) the point group of the isopropenyl acetate molecule is C 1 , ie…
Number of citations: 41 www.sciencedirect.com
GB Nagarajappa, KK Pandey - Journal of Photochemistry and Photobiology …, 2016 - Elsevier
… In this paper, a method of chemical modification of solid wood using isopropenyl acetate (IPA) in the presence of a new catalyst aluminum chloride (AlCl 3 ) under solvent free conditions …
Number of citations: 42 www.sciencedirect.com
J Zhang, A Zhu, W Xu, D Li, Y Zhang, Z Duan… - … Research and Design, 2021 - Elsevier
… are used as raw materials to synthesize isopropenyl acetate under acidic conditions. The … the reaction temperature on the yield of isopropenyl acetate were investigated. The optimal …
Number of citations: 1 www.sciencedirect.com
D Rigo, R Calmanti, A Perosa, M Selva - Green Chemistry, 2020 - pubs.rsc.org
… by which a pool of innocuous reactants (isopropenyl acetate, acetic acid and acetone) allowed … Isopropenyl acetate acted as a transesterification agent to provide glyceryl esters, and it …
Number of citations: 13 pubs.rsc.org
A Ghanem… - Monatshefte für Chemie …, 2003 - Springer
Asymmetric acetylation of a set of secondary alcohols with the innocuous acyl donor isopropenyl acetate catalyzed by a lipase from Pseudomonas cepacia immobilized on ceramic …
Number of citations: 20 link.springer.com
D Tashiro, Y Kawasaki, S Sakaguchi… - The Journal of Organic …, 1997 - ACS Publications
… This result indicates that the oxime ester 2 is more reactive than the isopropenyl acetate 1. … tertiary alcohols, was achieved by using isopropenyl acetate 1 with the aid of oxime ester 2 …
Number of citations: 41 pubs.acs.org

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